Aprikalimum

vascular pharmacology KATP channel opener vasorelaxation

Aprikalim (CAS 132562-26-6, also designated RP is a small-molecule potassium channel opener (KCO) belonging to the thiopyran carbothioamide structural class with the IUPAC name (1R,2R)-N-methyl-2-(pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbothioamide 1-oxide. It selectively activates ATP-sensitive potassium (KATP) channels, a property that underlies its investigational use in experimental models of myocardial ischemia-reperfusion injury, vascular smooth muscle relaxation, and hyperpolarized cardioplegia.

Molecular Formula C12H16N2OS2
Molecular Weight 268.4 g/mol
CAS No. 132562-26-6
Cat. No. B1667568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAprikalimum
CAS132562-26-6
Synonymsaprikalim
N-methyl-2-(3-pyridyl)tetrahydrothiopyran-2-carbothioamide-1-oxide
RP 49356
RP 52891
RP-49356
RP-52891
Molecular FormulaC12H16N2OS2
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESCNC(=S)C1(CCCCS1=O)C2=CN=CC=C2
InChIInChI=1S/C12H16N2OS2/c1-13-11(16)12(6-2-3-8-17(12)15)10-5-4-7-14-9-10/h4-5,7,9H,2-3,6,8H2,1H3,(H,13,16)/t12-,17?/m1/s1
InChIKeyGKEMHVLBZNVZOI-MTATWXBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aprikalim (CAS 132562-26-6, RP 52891): ATP-Sensitive Potassium Channel Opener for Cardiovascular and Ischemia-Reperfusion Research


Aprikalim (CAS 132562-26-6, also designated RP 52891) is a small-molecule potassium channel opener (KCO) belonging to the thiopyran carbothioamide structural class with the IUPAC name (1R,2R)-N-methyl-2-(pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbothioamide 1-oxide . It selectively activates ATP-sensitive potassium (KATP) channels, a property that underlies its investigational use in experimental models of myocardial ischemia-reperfusion injury, vascular smooth muscle relaxation, and hyperpolarized cardioplegia [1]. Unlike dual-mechanism agents such as nicorandil, aprikalim acts solely through KATP channel activation, making it a preferred tool compound for isolating KATP-mediated pharmacological effects [2].

Stereochemically defined (1R,2R) KATP channel opener
Non-benzopyran, non-cyanoguanidine chemotype
Research models: cardioprotection, hyperpolarized arrest, graft-spasm pharmacology

Why Aprikalim Cannot Be Substituted with Nicorandil, Pinacidil, or Cromakalim: Evidence-Based Differential Pharmacology


Despite belonging to the same KATP channel opener class, aprikalim exhibits quantifiable differences in potency rank order, tissue-specific efficacy, and mechanism purity that preclude simple substitution. In head-to-head vascular relaxation assays, the rank order is aprikalim ≥ cromakalim > pinacidil > nicorandil, with nicorandil showing substantially lower potency [1]. Furthermore, aprikalim operates through a pure KATP activation mechanism, whereas nicorandil has dual KATP opening and nitrate-like guanylate cyclase stimulating activity that confounds mechanistic interpretation [2]. In pulmonary vascular beds, aprikalim demonstrates intermediate potency between cromakalim and pinacidil, establishing a distinct pharmacological profile that cannot be replicated by any single comparator [3].

Chemotype-dependent pharmacology: non-benzopyran binding kinetics and pH sensitivity diverge from benzopyran KCOs, altering functional readouts in ischemia models.
Stereochemical specificity: the (1R,2R) enantiomer defines activity; substitution by racemate or opposite enantiomer may abolish KATP opening at research concentrations.
Tissue-level selectivity cannot be assumed: Aprikalimum's preference for receptor-mediated over depolarization-mediated contraction in human bypass grafts is not shared by nitroglycerin or nicorandil.

Aprikalim Quantitative Differentiation Evidence: Comparative Potency, Cardioprotection Efficacy, and Mechanistic Specificity Data


Aprikalim vs. Nicorandil: 6.9-Fold Superior Vasorelaxant Potency in Endothelin-1-Contracted Rat Aortic Rings

In a direct head-to-head comparison using endothelium-denuded rat aortic rings contracted with endothelin-1 (3.2 nM), aprikalim demonstrated a 6.9-fold higher vasorelaxant potency than nicorandil. The EC50 for aprikalim was 0.37 ± 0.05 μM, compared to 2.55 ± 0.06 μM for nicorandil [1]. Critically, aprikalim's vasorelaxant activity was unaffected by the guanylate cyclase inhibitor methylene blue (10 μM) but was markedly antagonized by the KATP channel blocker glibenclamide (1 μM; pKB: 7.19 ± 0.15), confirming a pure KATP-mediated mechanism [1]. In contrast, nicorandil's effects were significantly attenuated (4-fold dextral shift) by methylene blue, indicating mixed KATP/nitrate-like mechanisms [1].

Enantiomer Recognition
Head-to-head
(1R,2R): 100% binding
Opposite enantiomer: 0.1% cross-reactivity
≈1000-fold discrimination (RIA)
Supports enantiomer-specific procurement for functional studies.
Distomer predicted to be inactive at typical experimental concentrations.
vascular pharmacology KATP channel opener vasorelaxation endothelin-1 antagonism

Aprikalim Vascular Relaxation Potency Rank: Superior to Pinacidil and Nicorandil, Comparable to Cromakalim in Rat Aorta and Pulmonary Artery

In a systematic cross-study comparison of six vasorelaxant agents on noradrenaline-pre-contracted thoracic aorta and pulmonary artery from both spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats, the relative order of relaxation potency based on IC50 values was: sodium nitroprusside > KR-30450 > aprikalim ≥ cromakalim > pinacidil > nicorandil [1]. Notably, at concentrations ≥1 μM, aprikalim and cromakalim produced a greater percentage relaxation in SHR aorta than in WKY aorta, a differential effect not observed with pinacidil or nicorandil [1]. This indicates aprikalim possesses both intermediate-to-high potency within its class and disease-state-selective efficacy in hypertensive vasculature.

pH Modulation
Head-to-head
Aprikalim: ≈3× faster dissociation at pH 6.0
Levcromakalim: no pH effect on dissociation
pH sensitivity may shift pharmacodynamics in ischemic tissue research.
Benzopyran KCOs exhibit distinct proton sensitivity; excised patch data.
comparative pharmacology vascular smooth muscle KATP channel openers hypertension research

Aprikalim Hyperpolarized Cardioplegia vs. Hyperkalemic Cardioplegia: 17% Absolute Improvement in Post-Ischemic Developed Pressure Recovery

In a direct head-to-head comparison using an isolated, blood-perfused rabbit heart Langendorff model subjected to 30 minutes of normothermic global ischemia, aprikalim-induced hyperpolarized cardiac arrest resulted in significantly better post-ischemic recovery of developed pressure (90% ± 9%) than either protection with standard hyperkalemic cardioplegia (73% ± 11%) or no protection (62% ± 9%) [1]. The absolute improvement of 17 percentage points over hyperkalemic cardioplegia (90% vs. 73%) and 28 percentage points over unprotected ischemia (90% vs. 62%) demonstrates the superior functional preservation conferred by aprikalim-mediated hyperpolarized arrest [1]. Myocardial tissue water content was 78.7% ± 0.9% with aprikalim, compared to 77.4% ± 1.4% with hyperkalemic cardioplegia and 79.4% ± 1.2% in unprotected hearts, with no significant decrease in ventricular compliance associated with aprikalim treatment (p = 0.30) [1].

Cardioplegia Recovery
Head-to-head
Aprikalim: 90±9% recovery
Hyperkalemic cardioplegia: 73±11%
Unprotected ischemia: 62±9%
+17 percentage-points vs hyperkalemic arrest
Reported higher functional recovery in rabbit Langendorff cardioplegia model.
30 min normothermic global ischemia, 30 min reperfusion.
cardiac surgery cardioplegia myocardial protection ischemia-reperfusion injury

Aprikalim Reduces Myocardial Infarct Size by 38% in Canine Ischemia-Reperfusion Model Without Hemodynamic Alteration

In a controlled in vivo study using barbital-anesthetized dogs subjected to 90 minutes of left circumflex coronary artery occlusion followed by 5 hours of reperfusion, aprikalim administered at a non-hypotensive dose (10 μg/kg + 0.1 μg/kg/min i.v.) significantly reduced myocardial infarct size, expressed as a percentage of the area at risk, by 38% compared to vehicle control (24 ± 2% vs. 39 ± 4%; P < 0.05) [1]. This cardioprotective effect occurred in the absence of significant changes in systemic hemodynamics, myocardial oxygen demand, collateral blood flow, or ischemic bed size [1]. The effect was KATP channel-mediated, as evidenced by complete reversal with the KATP antagonist glibenclamide (1 mg/kg i.v. bolus), which instead increased infarct size to 54 ± 5% [1].

Vasoconstrictor Selectivity
Cross-study comparable
>10-fold selectivity
α₁-adrenoceptor-mediated vs depolarization-induced contraction
Supports receptor-mediated graft-spasm research context.
Human internal mammary/gastroepiploic artery rings; organ bath.
myocardial infarction ischemia-reperfusion cardioprotection preclinical cardiovascular research

Aprikalim KATP Channel Activation: 9-Fold Increase in ATP Ki in Mg-NDP Solution vs. Standard Conditions

Using inside-out patch-clamp techniques on freshly dissociated guinea-pig ventricular myocytes, aprikalim (100 μM) activated KATP channels in the presence of maximally inhibitory intracellular ATP concentration (500 μM) [1]. Under standard solution conditions (Mg²⁺-free with EDTA), the ATP concentration inhibiting channel activity by half (Ki) was 56 μM [1]. In Mg-NDP solution (containing 200 μM ADP, 50 μM GDP, and 1 mM MgCl₂), the Ki increased to 180 μM [1]. Most notably, when aprikalim was applied to patches exposed to Mg-NDP solution, the Ki for ATP increased 9-fold to 1.5 mM (slope factor = 2.37), demonstrating substantially enhanced KATP channel opening efficacy under physiologically relevant nucleotide conditions [1]. This activation, however, exhibited time-dependent fading, suggesting dynamic modulation of channel protein enzymatic activity [1].

Interspecies PK
Context-dependent
t1/2 = 1.53 h, CL = 52 mL/min
Dog i.v. 10 µg/kg; reported similarity in mouse and monkey
Supports dose-to-exposure scaling across small- and large-animal models.
Cross-species PK uniformity claimed; not compared across KCOs.
ion channel pharmacology patch-clamp electrophysiology KATP channel modulation cardiac myocyte research

Aprikalim vs. Pinacidil: Intermediate Potency Profile in Pulmonary Vascular Bed Dilation with Preserved Glibenclamide Sensitivity

In a comparative study of pulmonary vasodilator responses, aprikalim (RP 52891) was more potent than pinacidil but less potent than cromakalim in dilating the pulmonary vascular bed [1]. Pulmonary vasodilator responses to aprikalim, cromakalim, and pinacidil were all blocked by the KATP channel antagonist glibenclamide, confirming a shared mechanism of action [1]. In a separate study using rat detrusor muscle, the rank order of potency for reducing basal tone was aprikalim (RP 52891) > pinacidil > BRL 38227 (cromakalim) [2]. This tissue-specific rank order inversion—where aprikalim exceeds cromakalim in bladder smooth muscle but is less potent in pulmonary vasculature—highlights the importance of selecting the appropriate KATP opener based on the target tissue [1][2].

KATP Specificity
Head-to-head
Aprikalim EC₅₀ 0.37 µM; fully glibenclamide-sensitive
Nicorandil: dual mechanism (KATP + NO); Nitroglycerin: guanylate cyclase-dependent
Methylene blue does not block aprikalim relaxation
Reported KATP-specific vasorelaxation without cGMP confounding.
Rat aortic rings; endothelin-1 precontraction; glibenclamide pKB 7.19.
pulmonary circulation vasodilation KATP channel comparative pharmacology

Aprikalim (RP 52891) Optimal Research Applications: Evidence-Backed Use Cases in Cardiovascular Pharmacology and Surgical Cardioprotection


Hyperpolarized Cardioplegia Development and Myocardial Protection Studies

Based on the direct head-to-head evidence demonstrating 90% post-ischemic developed pressure recovery with aprikalim cardioplegia compared to 73% with hyperkalemic cardioplegia [1], aprikalim is optimally deployed in isolated heart Langendorff models and cardioplegia formulation research. Researchers evaluating alternatives to depolarizing hyperkalemic arrest should select aprikalim as the reference hyperpolarizing cardioplegic agent, given the well-characterized 17-percentage-point functional recovery advantage [1]. The compound's ability to produce sustained and reproducible electromechanical arrest reversible by reperfusion, combined with preserved ventricular compliance (p = 0.30 vs. pre-ischemia), makes it particularly suitable for cardiac surgery simulation and myocardial stunning attenuation studies [1][2].

Myocardial Ischemia-Reperfusion Injury Modeling in Large Animals

The canine infarct size reduction evidence (38% reduction vs. vehicle; 24 ± 2% vs. 39 ± 4% infarct/area-at-risk; P < 0.05) establishes aprikalim as a validated pharmacological preconditioning agent for large-animal ischemia-reperfusion studies [3]. Crucially, this cardioprotection occurs at a non-hypotensive dose (10 μg/kg + 0.1 μg/kg/min i.v.) without altering systemic hemodynamics, myocardial oxygen demand, or collateral blood flow [3]. This hemodynamic neutrality distinguishes aprikalim from other KATP openers that induce confounding hypotension and makes it the preferred tool compound for isolating direct myocardial KATP-mediated cardioprotection from peripheral vascular effects in canine, porcine, or other large-animal translational models.

Pure KATP Channel-Mediated Vasorelaxation Studies Without Nitrate Pathway Interference

The mechanistic evidence showing that aprikalim's vasorelaxant effects are unaffected by guanylate cyclase inhibition (methylene blue 10 μM) but fully antagonized by glibenclamide (pKB: 7.19 ± 0.15) confirms pure KATP channel-mediated action [4]. Researchers requiring isolation of KATP-dependent vascular responses—particularly in endothelin-1-contracted arterial preparations where aprikalim demonstrates EC50 of 0.37 ± 0.05 μM—should use aprikalim rather than the dual-mechanism nicorandil (EC50 2.55 μM; methylene blue-sensitive) or nitrate donors like nitroglycerin [4]. This application is especially relevant for studies examining KATP channel pharmacology in endothelium-denuded vessels, where confounding endothelial nitric oxide effects are eliminated.

Comparative KATP Opener Pharmacology and Structure-Activity Relationship Studies

Aprikalim's established position within the KATP opener potency hierarchy (aprikalim ≥ cromakalim > pinacidil > nicorandil in vascular preparations) [5], combined with its tissue-specific rank order variation (intermediate in pulmonary vasculature but most potent in detrusor smooth muscle) [6], makes it an essential reference compound for comparative pharmacological studies. Procurement of aprikalim is indicated when conducting head-to-head evaluations of KATP channel openers across multiple tissue types, particularly when investigating the structural determinants of tissue selectivity or when validating novel KATP opener candidates against a well-characterized benchmark with both vascular and non-vascular activity profiles.

Application
Selection Property
Validation Focus
KATP-specific vasorelaxation studies
Glibenclamide-sensitive, guanylate cyclase-independent
cGMP-free KATP pathway interpretation
Ischemia-reperfusion cardioplegia models
Hyperpolarized arrest vs depolarized K⁺ arrest
Post-ischemic functional recovery endpoint
Peri-operative graft-spasm pharmacology
α₁-adrenoceptor-mediated contraction selectivity
Receptor- vs depolarization-mediated vasorelaxation profile
pH-dependent KCO binding dynamics
Proton-sensitive dissociation (non-benzopyran class)
Chemotype-specific pH modulation of KATP channels
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